An In-depth Technical Guide to 4-Methylbenzhydryl Chloride: Properties, Synthesis, and Applications in Drug Development
An In-depth Technical Guide to 4-Methylbenzhydryl Chloride: Properties, Synthesis, and Applications in Drug Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Methylbenzhydryl chloride, with the Chemical Abstracts Service (CAS) number 779-14-6 , is a substituted aromatic halide of significant interest in the field of organic synthesis, particularly in the development of pharmaceuticals and peptidomimetics. Its chemical structure, featuring a benzhydryl moiety with a methyl group on one of the phenyl rings, imparts specific reactivity that makes it a valuable building block. This technical guide provides a comprehensive overview of the properties, synthesis, and applications of 4-Methylbenzhydryl chloride, with a focus on its utility for researchers and professionals in drug development.
Core Properties of 4-Methylbenzhydryl Chloride
A summary of the key physical and chemical properties of 4-Methylbenzhydryl chloride is presented below. These properties are crucial for its handling, storage, and application in chemical reactions.
| Property | Value | Reference |
| CAS Number | 779-14-6 | [1] |
| Molecular Formula | C₁₄H₁₃Cl | [1] |
| Molecular Weight | 216.71 g/mol | [1] |
| Boiling Point | 313 °C | [1] |
| Density | 1.098 g/cm³ | [1] |
| Flash Point | 138 °C | [1] |
| Refractive Index | 1.575 | [1] |
| LogP | 4.32320 | [1] |
Synthesis of 4-Methylbenzhydryl Chloride
The primary route for the synthesis of 4-Methylbenzhydryl chloride is through the chlorination of its corresponding alcohol, 4-Methylbenzhydrol. This transformation can be achieved using various chlorinating agents. Two general and effective methods are presented below.
Experimental Protocol 1: Chlorination using Thionyl Chloride
This method is a common and efficient way to convert secondary alcohols to their corresponding chlorides with good yields.
Materials:
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4-Methylbenzhydrol
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Thionyl chloride (SOCl₂)
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Anhydrous Dichloromethane (CH₂Cl₂)
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Magnetic stirrer and stirring bar
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Round-bottom flask
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Dropping funnel
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Ice bath
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Rotary evaporator
Procedure:
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In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve the 4-Methylbenzhydrol in anhydrous dichloromethane.
-
Cool the solution to 0 °C using an ice bath.
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Slowly add a solution of thionyl chloride in anhydrous dichloromethane dropwise to the stirred solution over a period of 30 minutes.
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After the addition is complete, allow the reaction mixture to stir at 0 °C for an additional 2 hours.
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Monitor the reaction progress using Thin Layer Chromatography (TLC).
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Once the reaction is complete, carefully quench any remaining thionyl chloride by the slow addition of cold water.
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Transfer the mixture to a separatory funnel and wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.
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Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
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Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude 4-Methylbenzhydryl chloride.
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The crude product can be further purified by vacuum distillation or crystallization from a suitable solvent like light petroleum/hexane.[2]
Experimental Protocol 2: Chlorination using Hydrogen Chloride Gas
This method provides a direct route to the chloride from the alcohol using hydrogen chloride gas.
Materials:
-
4-Methylbenzhydrol
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Anhydrous Dichloromethane (CH₂Cl₂) or Benzene/Petroleum Ether
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Anhydrous Calcium Chloride (CaCl₂)
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Dry Hydrogen Chloride (HCl) gas
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Gas dispersion tube
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Magnetic stirrer and stirring bar
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Round-bottom flask
-
Vacuum distillation apparatus
Procedure:
-
Dissolve the 4-Methylbenzhydrol in either anhydrous dichloromethane or a mixture of benzene and petroleum ether in a round-bottom flask containing anhydrous calcium chloride and a magnetic stirrer.[2]
-
Bubble dry hydrogen chloride gas through the stirred solution using a gas dispersion tube.[2]
-
Monitor the progress of the reaction by Gas Chromatography (GC) or Thin Layer Chromatography (TLC).[2]
-
Upon completion of the reaction, remove the solvent and excess HCl by distillation under reduced pressure.[2]
-
The resulting crude 4-Methylbenzhydryl chloride can be purified by vacuum distillation.[2]
Reactivity and Applications in Drug Development
The primary utility of 4-Methylbenzhydryl chloride in the context of drug development and research lies in its role as a reactive intermediate, particularly when immobilized on a polymer support. The resulting resin is a cornerstone of solid-phase peptide synthesis (SPPS).
4-Methylbenzhydryl Chloride in Solid-Phase Peptide Synthesis (SPPS)
4-Methylbenzhydryl chloride is a precursor to 4-Methylbenzhydrylamine (MBHA) resin, a widely used solid support for the synthesis of peptide amides via the Fmoc (9-fluorenylmethyloxycarbonyl) strategy. The benzhydryl chloride functional group on the resin allows for the attachment of the first amino acid.
The key advantages of using resins derived from 4-Methylbenzhydryl chloride include:
-
Acid Lability: The linkage of the peptide to the resin is stable under the basic conditions used for Fmoc deprotection but can be cleaved under acidic conditions to release the final peptide amide. The 4-methyl group increases the acid lability compared to the unsubstituted benzhydryl resin.
-
Versatility: These resins are suitable for the attachment of not only amines to form peptide amides but also alcohols, thiols, and phenols.
Experimental Protocol: Cleavage of Peptide from MBHA Resin
The final step in SPPS is the cleavage of the synthesized peptide from the resin support and the simultaneous removal of side-chain protecting groups.
Materials:
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Peptide-bound MBHA resin
-
Trifluoroacetic acid (TFA)
-
Scavengers (e.g., water, triisopropylsilane (TIS), ethanedithiol (EDT))
-
Cold diethyl ether
-
Sintered glass funnel
-
Centrifuge and centrifuge tubes
Procedure:
-
Thoroughly dry the peptide-bound resin under vacuum.
-
In a well-ventilated fume hood, prepare a cleavage cocktail. A common mixture is 95% TFA, 2.5% water, and 2.5% TIS. For peptides containing sensitive residues like cysteine or methionine, other scavengers such as EDT may be added.
-
Add the cleavage cocktail to the dried resin (typically 10-20 mL per gram of resin).
-
Allow the reaction to proceed at room temperature for 2-3 hours with occasional agitation.
-
Filter the resin using a sintered glass funnel and collect the filtrate.
-
Wash the resin with a small amount of fresh TFA and combine the filtrates.
-
Precipitate the crude peptide by adding the TFA solution dropwise to a large volume of cold diethyl ether.
-
Collect the precipitated peptide by centrifugation, decant the ether, and wash the peptide pellet with cold ether.
-
Dry the crude peptide under vacuum. The peptide can then be purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
Logical Relationship Diagram for Synthesis and Application
Safety and Handling
4-Methylbenzhydryl chloride and related benzhydryl compounds should be handled with care in a well-ventilated laboratory fume hood. Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn at all times. Some chloro-substituted benzhydryl compounds are known to cause severe skin irritation.[2] In case of contact, wash the affected area immediately with plenty of soap and water. Store the compound in a tightly sealed container in a cool, dry place away from incompatible materials such as strong bases and oxidizing agents.
